
8-Chloro-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
8-Chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1368398-54-2) is a chlorinated derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a privileged structure in medicinal chemistry. Its molecular formula is C₉H₈ClNO (MW 181.62), with a chloro substituent at the 8-position of the isoquinolinone core . The compound is typically stored under dry, sealed conditions at 2–8°C and exhibits safety hazards including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) . Though commercially discontinued by suppliers like CymitQuimica , its structural and functional analogs remain critical in drug discovery due to their diverse bioactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available isoquinoline derivatives.
Chlorination: Introduction of the chlorine atom at the 8th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Reduction: The reduction of the isoquinoline ring to form the dihydroisoquinoline structure can be carried out using hydrogenation methods with catalysts like palladium on carbon.
Cyclization: The final step involves cyclization to form the 1(2H)-one structure, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Further reduction to fully saturated compounds using hydrogenation.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could produce various substituted isoquinolines.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity:
- Neuroprotective Effects:
- Antimicrobial Properties:
Agricultural Applications
- Antioomycete Activity:
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 8-Chloro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The 3,4-dihydroisoquinolin-1(2H)-one scaffold permits extensive substitution, enabling modulation of electronic, steric, and pharmacokinetic properties. Key analogs and their structural distinctions are summarized below:
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations :
- Substituent Position : Chloro substitution at the 8-position (vs. 5- or 6-position) may alter steric and electronic interactions in biological targets. For example, 6-chloro derivatives are linked to 5-HT1A antagonism , while 8-chloro analogs lack direct activity data.
- Functional Groups : Methoxy (e.g., 16g) and benzoyl groups enhance antiproliferative activity via tubulin inhibition , whereas trifluoromethyl groups (e.g., 7-CF₃) increase molecular weight and hydrophobicity .
Commercial Availability :
SAR Insights :
- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents may enhance metabolic stability but reduce solubility.
- Methoxy/Carbonyl Linkers : Critical for tubulin binding, as seen in 16g, which adopts a "steroid-like" conformation via electrostatic repulsion .
- Positional Effects : Chloro at the 8-position may hinder binding to tubulin’s colchicine site (dominated by 6- or 7-substituted analogs) .
Biological Activity
8-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₈ClNO
- Molecular Weight : 181.62 g/mol
- CAS Number : 1368398-54-2
Pharmacological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
A study synthesized various derivatives of 3,4-dihydroisoquinolin-1(2H)-one to evaluate their efficacy against the phytopathogen Pythium recalcitrans. Among these derivatives, one compound (I23) demonstrated superior antioomycete activity with an EC50 value of 14 mM, outperforming the commercial fungicide hymexazol (37.7 mM) . The in vivo preventive efficacy of I23 was recorded at 96.5% at a dose of 5.0 mg per pot.
2. Anti-Cancer Potential
The compound has been studied for its inhibitory effects on histone methyltransferase EZH2, which plays a crucial role in cancer progression. By negatively modulating EZH2 activity, it may provide therapeutic benefits for various cancers . The inhibition of EZH2 can lead to reduced cellular proliferation and invasiveness of tumor cells, offering a promising avenue for cancer treatment .
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of 3,4-dihydroisoquinolin-1(2H)-one have revealed critical structural requirements for biological activity. For instance:
- The presence of a C4-carboxyl group significantly enhances antioomycete activity.
- Modifications at other positions can influence potency and selectivity against specific pathogens .
Case Study 1: Antifungal Efficacy
In a comparative study assessing the antifungal activities of various 3,4-dihydroisoquinolin-1(2H)-one derivatives against multiple phytopathogens, compound I23 showed the highest efficacy against Pythium recalcitrans. The study highlighted the potential of these compounds as alternatives to conventional fungicides in agricultural applications .
Case Study 2: Cancer Treatment
Research into the role of EZH2 inhibitors has shown that compounds similar to this compound can effectively reduce tumor aggressiveness in models of B-cell lymphomas. The modulation of histone methylation patterns by these compounds has been linked to improved outcomes in preclinical trials .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-chloro-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via palladium-catalyzed stereoselective methods, radical cyclization, or nucleophilic substitution. For example, a hydroxyalkylation-initiated radical cyclization of N-allylbenzamide enables C(sp³)-H bond cleavage and intramolecular cyclization to form the dihydroisoquinolinone scaffold . Reaction optimization (e.g., temperature, solvent polarity) is critical: anhydrous dioxane with acyl chlorides and DMAP yields derivatives in ~70–85% purity after chromatographic purification .
Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?
- Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. For instance, HRMS analysis of 2-(3-chloro-4-fluorophenyl)-3,4-dihydroisoquinolin-1(2H)-one confirmed a molecular ion peak at m/z 289.0743 (calculated for C₁₅H₁₂ClFNO) . NMR chemical shifts (δ 4.2–5.1 ppm for CH₂ groups) and coupling constants distinguish substituent positions .
Q. What computational tools are used to predict physicochemical properties of dihydroisoquinolinone derivatives?
- Answer : XLogP3 values (hydrophobicity) and topological polar surface area (TPSA) are calculated using software like ChemAxon. For example, a derivative with a TPSA of 32 Ų and XLogP3 of 1.5 indicates moderate solubility and membrane permeability, guiding experimental design .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved using transition-metal catalysts?
- Answer : Chiral cobalt(III) complexes enable enantioselective C-H activation. For example, (–)-(S,E)-3-(5-phenylpent-1-en-1-yl)-3,4-dihydroisoquinolin-1(2H)-one was synthesized with >90% enantiomeric excess (ee) using Cp*Co(CO)I₂ and a chiral phosphoric acid ligand . Optimization of ligand steric bulk and reaction time minimizes racemization .
Q. What strategies resolve contradictions in biological activity data for dihydroisoquinolinone analogs?
- Answer : Discrepancies in IC₅₀ values (e.g., acetylcholinesterase inhibition) arise from substituent electronic effects. For example, 2-acetyl derivatives (IC₅₀ = 1.2 µM) show higher activity than benzoyl analogs (IC₅₀ = 8.5 µM) due to enhanced hydrogen bonding with the catalytic triad . Dose-response assays and molecular docking (using MOE software) validate structure-activity relationships .
Q. How do substituents at the 2- and 6-positions modulate the antioomycete activity of dihydroisoquinolinone derivatives?
- Answer : Alkyl chains (e.g., octyl or hexadecyl at position 2) enhance lipophilicity and membrane penetration, improving activity against Phytophthora infestans. Conversely, polar groups (e.g., carboxylate at position 6) reduce efficacy due to poor cellular uptake. Derivatives like I4 (2-hexadecyl) showed 95% inhibition at 50 µg/mL .
Q. What analytical challenges arise in quantifying trace impurities in this compound APIs, and how are they addressed?
- Answer : Impurities like 6-bromo analogs (similarity score >0.92 via LC-MS) require orthogonal methods: (1) UPLC-PDA for UV spectral differentiation (λmax shifts from 254 nm to 268 nm for brominated analogs) and (2) charged aerosol detection (CAD) for non-UV-active impurities .
Q. Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for acylation reactions to avoid hydrolysis .
- Characterization : Use CDCl₃ for NMR to resolve diastereotopic protons in the dihydroisoquinolinone ring .
- Biological Assays : Include positive controls (e.g., PF-06821497 for EZH2 inhibition studies) and validate cytotoxicity via MTT assays .
Properties
Molecular Formula |
C9H8ClNO |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
8-chloro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5H2,(H,11,12) |
InChI Key |
KRZHZHJFTBMNSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC=C2Cl |
Origin of Product |
United States |
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